The Pharmacological Potential of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one Scaffolds: A Technical Guide for Drug Discovery Professionals
Disclaimer: This technical guide provides an in-depth overview of the predicted pharmacological potential of the 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one scaffold. A comprehensive search of scientific literature did not...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This technical guide provides an in-depth overview of the predicted pharmacological potential of the 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one scaffold. A comprehensive search of scientific literature did not yield specific data for this particular trimethylated derivative. Therefore, this document extrapolates information from structurally related benzoxazolone compounds and established structure-activity relationships to provide a foundational understanding of its potential biological roles. The information presented herein should be considered in the context of the broader class of benzoxazolone derivatives and not as specific data for 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one.
Introduction: The Benzoxazolone Core - A Privileged Scaffold in Medicinal Chemistry
The 1,3-benzoxazol-2(3H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Recognized as a "privileged structure," its derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties.[1][2] The unique physicochemical characteristics of the benzoxazolone core, such as its rigid, planar structure and the presence of both hydrogen bond donors and acceptors, contribute to its ability to interact with a wide range of biological targets.[2]
This guide focuses on the pharmacological potential of a specific, yet underexplored, derivative: 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one . By examining the structure-activity relationships (SAR) of related substituted benzoxazolones, we can project the likely biological profile of this trimethylated scaffold and propose avenues for its investigation in drug discovery programs. The methylation at the N-3 position and the electron-donating methyl groups at the C-5 and C-7 positions of the benzene ring are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.
Synthetic Strategy: Accessing the 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one Scaffold
While a specific synthetic route for 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one is not documented, its synthesis can be logically deduced from established methods for constructing the benzoxazolone core. A plausible and efficient approach involves the cyclization of a corresponding 2-aminophenol derivative with a suitable carbonyl source.[3]
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one.
Experimental Protocol: A Generalizable Two-Step Synthesis
Step 1: Synthesis of 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one
To a solution of 2-amino-4,6-dimethylphenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add urea (1.5 equivalents).
Heat the reaction mixture at a temperature ranging from 150-180°C for 4-6 hours, monitoring the evolution of ammonia gas.
Upon completion of the reaction (monitored by Thin Layer Chromatography), cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one.
Step 2: N-Methylation to Yield 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one
Dissolve 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one (1 equivalent) in an appropriate polar aprotic solvent like acetone or acetonitrile.
Add a base such as potassium carbonate (K₂CO₃, 2 equivalents) to the solution.
To this suspension, add a methylating agent, for instance, methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), dropwise at room temperature.
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-12 hours, until the starting material is consumed (monitored by TLC).
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product, 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one.
Projected Pharmacological Activities and Mechanisms of Action
Based on the extensive research on analogous benzoxazolone scaffolds, the 3,5,7-trimethylated derivative is predicted to exhibit a range of valuable pharmacological activities.
Anticancer Potential
Benzoxazolone derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Projected Mechanism of Action:
Induction of Apoptosis: The planar benzoxazolone ring system can intercalate with DNA, potentially leading to DNA damage and the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3 and caspase-7.[5]
Enzyme Inhibition: Substituted benzoxazolones have been shown to inhibit various enzymes implicated in cancer progression, including protein kinases and topoisomerases. The specific substitution pattern of the trimethyl derivative will determine its target selectivity.
Advanced Functionalization Strategies for 1,3-Benzoxazol-2(3H)-one Scaffolds
Executive Summary: The Privileged Scaffold The 1,3-benzoxazol-2(3H)-one (Benzoxazolinone, BOA) core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for catechol, indole, and benzimidazole moie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
The 1,3-benzoxazol-2(3H)-one (Benzoxazolinone, BOA) core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for catechol, indole, and benzimidazole moieties. Its unique electronic signature—defined by the cyclic carbamate functionality—offers a versatile platform for drug discovery. The scaffold exhibits a distinct duality in reactivity: the acidic nitrogen (pKa ~8-9) allows for facile N-functionalization to modulate pharmacokinetics, while the electron-rich aromatic ring permits regioselective electrophilic substitution to tune pharmacodynamics.
This guide provides a rigorous analysis of substitution patterns, validated synthetic protocols, and structure-activity relationships (SAR) to accelerate lead optimization campaigns targeting analgesic, anti-inflammatory, and antimicrobial pathways.
Synthetic Architecture & Regioselectivity
The functionalization of BOA is governed by two primary vectors: Nucleophilic substitution at the Nitrogen (N3) and Electrophilic Aromatic Substitution (EAS) on the benzene ring .
Vector A: N-Alkylation (Position 3)
The N3 proton is acidic due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic ring. Deprotonation yields an ambident anion. While O-alkylation (at the carbonyl oxygen) is theoretically possible, N-alkylation is thermodynamically and kinetically favored under standard conditions (soft electrophiles, polar aprotic solvents).
Role: Modulates lipophilicity (LogP), blood-brain barrier (BBB) penetration, and specific receptor interactions (e.g., Sigma-1 receptor binding).
Common Reagents: Alkyl halides, benzyl halides,
-halo esters.
Bases: K₂CO₃ (mild, standard), NaH (rapid, quantitative).
Vector B: Aromatic Ring Functionalization (Positions 5 & 6)
The regioselectivity of EAS on the BOA core is dictated by the competing directing effects of the cyclic carbamate:
The Dominant Pathway (C6):
Experimental evidence confirms that Position 6 (para to Nitrogen) is the primary site for electrophilic attack (Nitration, Halogenation, Acylation, Chlorosulfonation). The resonance contribution from the nitrogen lone pair exerts a stronger directing effect at C6 than the oxygen does at C5.
C6 Substitution: Accessed via direct EAS on the parent scaffold.
C5 Substitution: Typically requires starting with pre-functionalized 2-aminophenols (e.g., 2-amino-4-chlorophenol) prior to ring closure, as direct EAS is less selective for this position.
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways for 1,3-benzoxazol-2(3H)-one.[1][2][3] Green nodes represent N-functionalization (Pharmacokinetics); Red nodes represent C-ring functionalization (Pharmacodynamics).
Validated Experimental Protocols
The following protocols are designed for high reproducibility and scalability.
Protocol A: Regioselective C6-Chlorosulfonation
Target: Synthesis of 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride.
Rationale: This intermediate is critical for generating sulfonamide libraries (COX-2 inhibitors). The reaction exploits the high electron density at C6.
Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a CaCl₂ drying tube. Cool to 0–5 °C in an ice bath.
Reagent Addition: Charge the flask with Chlorosulfonic acid (ClSO₃H) (15.0 mL, excess).
Substrate Addition: Add 1,3-benzoxazol-2(3H)-one (2.7 g, 20 mmol) portion-wise over 20 minutes. Critical: Maintain temperature <10 °C to prevent decomposition.
Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2 hours. Then, heat gradually to 60 °C and stir for an additional 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) – look for the disappearance of the starting material spot (Rf ~0.4).
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. Safety Warning: Reaction is highly exothermic; evolution of HCl gas occurs.
Isolation: Filter the resulting white precipitate immediately. Wash with cold water (3 x 50 mL) until the filtrate is neutral.
Drying: Dry the solid in a vacuum desiccator over P₂O₅.
Yield/Characterization: Expected Yield: 75-85%. mp: 188–190 °C. The product is unstable and should be used immediately for sulfonamide coupling.
Protocol B: N-Alkylation via Phase Transfer Catalysis
Target: Synthesis of 3-(2-bromoethyl)-1,3-benzoxazol-2(3H)-one.
Rationale: Standard bases (NaH) require anhydrous conditions. This protocol uses mild conditions suitable for scale-up.
Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.
Purification: Recrystallize the residue from Ethanol/Water (8:2).
Yield: ~80%. This intermediate is a "linker" scaffold for attaching secondary pharmacophores (e.g., piperazines).
Structure-Activity Relationship (SAR) Analysis
The biological activity of BOA derivatives is tightly coupled to specific substitution patterns.[4]
Comparative Activity Table
Target Class
Key Substitution Pattern
Mechanism / Effect
Representative Compound
Analgesic / Anti-inflammatory
C6-Acyl (e.g., propionyl, benzoyl)
Inhibition of PG synthesis; similar potency to Ibuprofen.
6-benzoyl-2-benzoxazolinone
Antimicrobial
N-Mannich Bases (Piperazinyl)
Prodrug delivery; increases solubility and membrane permeability.
3-((4-methylpiperazin-1-yl)methyl)BOA
Sigma-1 Receptor
N-Benzyl (with p-Cl or p-F)
High affinity ( Ki < 10 nM).[5] Para-substitution on benzyl ring is critical for selectivity over .
3-(4-chlorobenzyl)-BOA
Quorum Sensing Inhibitor
C5-Halogen / C6-Methyl
Disrupts bacterial signaling (QSIS1 strain).
5-chloro-BOA
Anticonvulsant
N-Alkyl-ester
Modulation of Na+ channels; lipophilic esters cross BBB.
Ethyl (2-oxobenzoxazolin-3-yl)acetate
SAR Logic Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional impact of substituents at positions 3, 5, and 6.
Critical Technical Insights
The "Mannich" Trap
Researchers often attempt Mannich reactions on ring-substituted BOAs. Note that the Mannich reaction (HCHO + amine) occurs exclusively at the Nitrogen (N3) position due to the acidity of the NH group. It does not occur on the aromatic ring unless the Nitrogen is blocked and the ring is highly activated (which is rare for this specific scaffold).
Implication: If your design requires a C-ring aminomethyl group, do not use a standard Mannich protocol. Instead, perform C6-chloromethylation (Blanc reaction conditions) followed by amination.
Stability of the Carbamate
The cyclic carbamate is stable to acid (hence EAS is possible in H₂SO₄), but it is susceptible to hydrolysis under strong basic conditions at high temperatures (opening to 2-aminophenol).
Protocol Adjustment: When performing base-catalyzed N-alkylation, avoid prolonged boiling in aqueous NaOH. Use anhydrous K₂CO₃ in Acetone/DMF or Phase Transfer Catalysis (Protocol B) to preserve ring integrity.
References
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 2013.[6]
[Link]
Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the sigma1 binding site. European Journal of Medicinal Chemistry, 2009.[7]
[Link]
Synthesis and analgesic and anti-inflammatory activity of some new 6-acyl-2-benzoxazolinone derivatives. Arzneimittelforschung, 2008.
[Link]
Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Arzneimittelforschung, 2012.[8]
[Link]
Design, synthesis and biological evaluation of bivalent benzoxazolone ligands as potential anti-inflammatory/analgesic agents. Bioorganic & Medicinal Chemistry, 2015.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary
The precise solubility profile of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one (CAS: 90859-33-9) is a critical parameter for optimizing its synthesis, purification via crystallization, and pharmaceutical formulation. Unlike its parent compound (2-benzoxazolinone), this derivative features complete methylation of the nitrogen center (N3) and the benzene ring positions 5 and 7.
Critical Insight: The substitution of the N-H proton with a methyl group at position 3 eliminates the molecule's primary hydrogen bond donor capability. This structural modification significantly alters its thermodynamic behavior, lowering the crystal lattice energy relative to the parent scaffold and enhancing solubility in aprotic, non-polar organic solvents while drastically reducing aqueous solubility.
This guide provides a comprehensive technical framework for determining, modeling, and predicting the solubility behavior of this compound, grounded in thermodynamic theory and validated experimental protocols.
The 3-methyl substitution is the defining feature for solvent interaction.
Parent Compound: Forms strong intermolecular N-H···O=C hydrogen bond networks, leading to high melting points and lower solubility in non-polar solvents.
3,5,7-Trimethyl Derivative: Lacks the N-H donor. The crystal lattice is held primarily by Van der Waals forces and dipole-dipole interactions. Consequently, this compound exhibits higher solubility in aprotic solvents (e.g., Acetone, Ethyl Acetate) and lower solubility in protic solvents (e.g., Water, Ethanol) compared to the unmethylated parent.
To generate high-precision solubility data (mole fraction
) across a temperature range (typically 273.15 K to 323.15 K), the Laser Monitoring Observation Technique is the industry standard due to its minimized error compared to gravimetric methods.
Methodology Workflow
Preparation: A jacketed glass vessel (approx. 50 mL) is equipped with a mechanical stirrer and a high-precision digital thermometer (
K).
Solvent Loading: A known mass of solvent (
) is added.
Solute Addition: An excess of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one is added until turbidity is observed.
Equilibration: The system is heated until the solute completely dissolves (solution becomes clear).
Laser Detection: A laser beam passes through the solution. The temperature is lowered slowly (0.1 K/min).
Nucleation Point: When the laser intensity drops significantly (scattering due to crystal formation), the temperature is recorded as the saturation temperature (
) .
Repetition: The process is repeated by adding more solvent to change the mole fraction.
Based on the Hansen Solubility Parameters (HSP) and the structural modifications of the 3,5,7-trimethyl derivative, the following solubility trends are projected.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Esters
Ethyl Acetate
High
Dipole-dipole matching; lack of H-bond donor in solute favors aprotic polar solvents.
Ketones
Acetone, 2-Butanone
High
Excellent compatibility with the polar benzoxazolone core; no interference from H-bond networks.
Alcohols
Methanol, Ethanol, IPA
Moderate
Solute acts as H-bond acceptor only. Solubility increases significantly with temperature (High ).
Aromatics
Toluene, Benzene
Moderate/High
stacking interactions with the benzene ring of the solute; methyl groups enhance lipophilicity.
Alkanes
Hexane, Heptane
Low
Polarity mismatch. The polar carbamate region of the benzoxazolone creates a barrier to dissolution.
Water
Water
Very Low
Hydrophobic effect dominates due to 3-methyl substitution removing the hydrophilic N-H moiety.
Thermodynamic Modeling
To rigorously describe the solubility profile, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the most authoritative model for this class of heterocycles.
Modified Apelblat Equation
This semi-empirical model correlates the mole fraction solubility (
) with absolute temperature ():
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical parameters derived from regression analysis.
Interpretation:
and reflect the enthalpy contributions, while accounts for the temperature dependence of the heat capacity.
Thermodynamic Functions
From the van't Hoff analysis, the dissolution thermodynamic parameters are calculated:
Enthalpy of Solution (
):
Positive
: Endothermic process (Solubility increases with T).
Magnitude: Reflects the energy required to break the crystal lattice vs. energy released by solvation.
Gibbs Free Energy (
):
Entropy of Solution (
):
Thermodynamic Logic Diagram
Figure 2: Thermodynamic derivation logic for solubility characterization.
Applications & Implications
Purification via Cooling Crystallization
The 3,5,7-trimethyl derivative is expected to show a steep solubility curve in alcohols (Ethanol/Methanol).
Strategy: Dissolve at reflux (high solubility) and cool to 0°C.
Yield: High recovery is predicted due to the significant difference in solubility (
) driven by the high enthalpy of solution ().
Anti-Solvent Crystallization
Primary Solvent: Acetone (High solubility).
Anti-Solvent: Water (Very low solubility).
Protocol: Slowly add water to the acetone solution to induce nucleation. This is effective for controlling particle size distribution (PSD).
References
Compound Identity: 2(3H)-Benzoxazolone, 3,5,7-trimethyl-. CAS Registry Number 90859-33-9. American Chemical Society.[2][3] [2]
Methodology (Laser Monitoring): Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for laser monitoring protocols).
Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
Analogous Behavior (Benzoxazolones): Çelik, H., et al. (2013).[4] Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship. Journal of Chemical & Engineering Data, 58(6), 1589–1596.
Solubility Prediction: Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for estimating solubility based on melting point and LogP).
Introduction: The Critical Role of Thermodynamic Stability in Drug Viability
An In-Depth Technical Guide to the Thermodynamic Stability of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one For Researchers, Scientists, and Drug Development Professionals The journey of a potential drug candidate from discov...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties. Among these, thermodynamic stability is a cornerstone of a viable pharmaceutical agent. It governs not only the shelf-life and storage requirements of a drug but also its behavior in biological systems, influencing solubility, dissolution rate, and ultimately, bioavailability. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties[1][2]. As such, a thorough understanding of the thermodynamic stability of novel benzoxazolone derivatives, such as 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one, is paramount for its development.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one. We will delve into both experimental and computational approaches, providing not just the "how" but, more importantly, the "why" behind these strategic scientific investigations.
Part 1: Experimental Determination of Thermodynamic Stability
The experimental assessment of thermodynamic stability hinges on quantifying the energy of the molecule. The key parameters we seek are the standard molar enthalpy of formation (ΔfH°m) in the solid state and the standard molar enthalpy of sublimation (ΔsubH°m). From these, we can derive the gas-phase standard molar enthalpy of formation, a crucial value for theoretical comparisons and understanding intermolecular forces.
Core Experimental Workflow
The experimental approach involves a combination of combustion calorimetry and Calvet microcalorimetry. This dual-pronged strategy allows for a comprehensive energetic profiling of the molecule.
Caption: Experimental workflow for determining thermodynamic parameters.
Protocol: Static-Bomb Combustion Calorimetry
Objective: To determine the standard molar enthalpy of formation in the solid state (ΔfH°m(s)).
Causality: By completely combusting the compound in a sealed container (a "bomb") and measuring the heat released, we can calculate the standard enthalpy of combustion. Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), we can then determine the standard enthalpy of formation of the compound itself.
Methodology:
Sample Preparation: A precisely weighed pellet of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one (approximately 0.5 g) is placed in a silica crucible. A cotton thread fuse of known mass and energy of combustion is positioned to ensure ignition.
Bomb Assembly: The crucible is placed in a stainless-steel decomposition vessel. The bomb is then purged and filled with pure oxygen to a pressure of 3.04 MPa. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.
Combustion and Data Acquisition: The sample is ignited by passing an electric current through the fuse. The temperature of the water surrounding the bomb is monitored with high precision (e.g., a platinum resistance thermometer) as a function of time until the system reaches a final, stable temperature.
Data Analysis: The corrected temperature rise is used to calculate the energy of combustion of the sample. Corrections are made for the energy of combustion of the fuse and for the formation of nitric acid from the nitrogen in the sample. The standard molar enthalpy of combustion is then calculated.
Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the solid state is calculated using the following equation, derived from Hess's Law:
ΔfH°m(s, compound) = aΔfH°m(CO₂, g) + bΔfH°m(H₂O, l) - ΔcH°m(s, compound)
where a and b are the stoichiometric coefficients of CO₂ and H₂O in the balanced combustion reaction, and ΔcH°m is the standard molar enthalpy of combustion.
Objective: To determine the standard molar enthalpy of sublimation (ΔsubH°m).
Causality: The enthalpy of sublimation is the energy required to transform a substance from a solid to a gaseous state. By measuring the heat flow associated with the sublimation of the compound under controlled conditions, we can directly determine this value. This is a crucial parameter for deriving the gas-phase enthalpy of formation.
Methodology:
Instrumentation: A high-temperature Calvet microcalorimeter is used. This instrument can precisely measure small heat flows at elevated temperatures.
Sample Preparation: A small amount of crystalline 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one is placed in a sample cell.
Experimental Setup: The sample cell and a reference cell are placed in the calorimeter. The system is heated at a constant rate under a flow of inert gas (e.g., argon).
Data Acquisition: The heat flow to the sample cell relative to the reference cell is recorded as a function of temperature. The sublimation process will be observed as an endothermic peak on the resulting thermogram.
Data Analysis: The enthalpy of sublimation is determined by integrating the area under the sublimation peak. The measurement is typically performed at different temperatures to ensure the reliability of the data.
Part 2: Computational Chemistry for Thermodynamic Insights
While experimental methods provide definitive values, computational chemistry offers a powerful predictive tool and a deeper understanding of the molecular properties that govern thermodynamic stability. High-level quantum chemical calculations can provide accurate estimates of gas-phase enthalpies of formation and Gibbs free energies of formation.
Computational Workflow
The computational workflow involves geometry optimization followed by frequency and energy calculations using an appropriate level of theory.
Caption: Computational workflow for determining thermodynamic stability.
Protocol: Density Functional Theory (DFT) and Composite Methods
Objective: To calculate the gas-phase standard molar enthalpy of formation (ΔfH°m(g)) and the gas-phase standard molar Gibbs energy of formation (ΔfG°m(g)).
Causality: By solving the Schrödinger equation for the molecule, we can determine its electronic energy. High-level computational methods, such as G4 theory, are composite methods that approximate the results of very high-level calculations by combining the results of several lower-level calculations. This approach provides highly accurate thermochemical data. The Gibbs free energy of formation is the ultimate arbiter of thermodynamic stability under constant pressure and temperature conditions.
Methodology:
Structure Building: A 3D model of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one is constructed using molecular modeling software.
Geometry Optimization: The initial structure is optimized using a reliable DFT method, such as B3LYP with a triple-zeta basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results of the frequency calculation are also used to compute the zero-point vibrational energy and thermal corrections to the enthalpy and entropy.
High-Level Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level composite method like G4 theory.
Thermochemical Data Calculation: The gas-phase standard molar enthalpy of formation is calculated using the atomization energy method. The standard molar Gibbs free energy of formation is then derived using the calculated enthalpy and entropy values.
Part 3: Data Interpretation and Potential Degradation Pathways
The true value of these experimental and computational endeavors lies in the interpretation of the data to predict the behavior of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one.
Data Summary
The key quantitative data to be obtained are summarized in the table below.
Parameter
Symbol
Method
Significance
Standard Molar Enthalpy of Formation (solid)
ΔfH°m(s)
Static-Bomb Combustion Calorimetry
The energy required to form the compound from its constituent elements in their standard states.
Standard Molar Enthalpy of Sublimation
ΔsubH°m
High-Temperature Calvet Microcalorimetry
The energy required for the solid to transition to the gas phase; a measure of intermolecular forces.
Standard Molar Enthalpy of Formation (gas)
ΔfH°m(g)
Derived from experimental data/Computational
The intrinsic stability of the molecule in the absence of intermolecular interactions.
Standard Molar Gibbs Free Energy of Formation (gas)
ΔfG°m(g)
Computational
The most definitive measure of thermodynamic stability under standard conditions.
Potential Degradation Pathways
The thermodynamic data can also provide insights into potential degradation pathways. For instance, the benzoxazolone ring system can be susceptible to hydrolysis under certain conditions.
Caption: Potential hydrolytic degradation pathway of the benzoxazolone ring.
The stability of the N-C(O)O bond within the oxazolone ring is a key factor. A lower (more negative) Gibbs free energy of formation for the parent compound compared to its potential degradation products would indicate a thermodynamically favorable state. Conversely, if potential degradation products have a significantly lower Gibbs free energy, the parent molecule may be prone to degradation under specific environmental conditions (e.g., presence of water, acidic or basic pH).
Conclusion
The comprehensive thermodynamic characterization of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one, through a synergistic combination of experimental calorimetry and high-level computational chemistry, is a critical step in its preclinical development. The data generated from these studies will provide a solid foundation for formulation development, stability testing, and regulatory submissions. By understanding the inherent thermodynamic stability of this promising molecule, we can proactively address potential liabilities and accelerate its journey towards becoming a valuable therapeutic agent.
References
Ribeiro da Silva, M. A. V.; et al. (2018). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 23(1), 143. [Link][3]
PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. [Link][4]
Krawiecka, M., et al. (2015). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 72(2), 245-252. [Link][6]
Kumar, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, e2300245. [Link][1]
Astolfi, P., et al. (2011). Synthesis and thermal stability of benzoxazine nitroxides. The Journal of Organic Chemistry, 76(22), 9253–9260. [Link][7]
PubChem. (n.d.). 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. [Link][8]
Singh, R. K., et al. (2016). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 25(8), 1649-1660. [Link][9]
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link][10]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized N-Methylation Protocols for 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one
Executive Summary
This guide details the optimized N-methylation of 5,7-dimethyl-1,3-benzoxazol-2(3H)-one (Substrate 1 ). While classical methods utilizing methyl iodide (MeI) provide high yields, they pose significant safety risks. This note introduces a comparative protocol: a robust Bench-Scale Method (MeI/K₂CO₃) for rapid discovery and a Green Process Method (Dimethyl Carbonate) for scale-up and sustainability.
Key Optimization Insight: The 5,7-dimethyl substitution pattern exerts an electron-donating effect (+I), rendering the N-3 anion more nucleophilic than the unsubstituted parent scaffold. This allows for milder bases and reduced reaction times compared to electron-deficient analogs (e.g., 5-chloro-BOA).
Reaction Mechanism & Chemical Logic
The transformation relies on the acidity of the N-H bond (pKa ~9–10) in the carbamate region of the oxazole ring.
Deprotonation: A base removes the proton at position 3, generating an ambident anion.
Regioselectivity: While the anion can theoretically react at the Oxygen (O-alkylation) or Nitrogen (N-alkylation), the Nitrogen is the softer, more nucleophilic center, and the resulting N-methylated lactam preserves the aromaticity of the benzene ring and the stability of the carbonyl. N-methylation is the thermodynamic product.
Diagram 1: Mechanistic Pathway
Caption: Mechanistic flow from deprotonation to SN2 nucleophilic attack. The 5,7-dimethyl groups enhance the nucleophilicity of the intermediate anion.
Experimental Protocols
Method A: Bench-Scale Optimization (MeI/K₂CO₃)
Best for: Small scale (<1g), rapid throughput, high yield.
Reagent/Solvent: Dimethyl Carbonate (DMC) (10–20 equiv) – acts as both reagent and solvent.
Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 equiv) or K₂CO₃ (0.1 equiv).
Step-by-Step Protocol:
Setup: Charge a pressure tube or autoclave with Substrate (10.0 g) and K₂CO₃ (0.85 g, 0.1 equiv).
Solvation: Add DMC (50 mL).
Reaction: Seal and heat to 130°C–150°C for 6–12 hours.
Note: DMC methylation requires temperatures above its boiling point (90°C) to activate the methylating pathway (BAl2 mechanism) rather than carboxylation.
Workup: Cool the vessel. Distill off excess DMC (recyclable).
Isolation: The residue is the target product. Wash with water to remove catalyst traces. Dry in vacuo.[1]
Validation Criteria:
Yield: Expect 85–95%.
Green Score: High. No halogenated waste; CO₂ and Methanol are the only byproducts.[2]
Comparative Data Analysis
Feature
Method A (MeI)
Method B (DMC)
Atom Economy
Low (produces KI waste)
High (produces MeOH/CO₂)
Toxicity
High (MeI is carcinogenic)
Low (DMC is biodegradable)
Reaction Time
Fast (2–4 h)
Moderate (6–12 h)
Temperature
Mild (60°C)
High (130–150°C)
Cost
Moderate
Low (DMC is cheap/recyclable)
Scalability
Poor (Safety concerns)
Excellent
Quality Control & Troubleshooting
Workflow Diagram
Caption: Decision tree for reaction monitoring and purification.
Analytical Checkpoints:
1H NMR (CDCl₃): Look for the disappearance of the broad N-H singlet (>10 ppm). A new sharp singlet for N-Me should appear around 3.30 – 3.45 ppm .
Melting Point: The N-methylated derivative typically has a lower melting point than the N-H parent due to the loss of intermolecular hydrogen bonding.
Troubleshooting:
Low Conversion: Ensure K₂CO₃ is finely ground/anhydrous. Trace water kills the reaction.
O-Alkylation: Rare. If observed (Me-O peak ~4.0 ppm), switch to a softer base or lower temperature.
References
Tundo, P., & Perosa, A. (2002).[3] Green organic syntheses: organic carbonates as methylating agents.[3][4][5] The Chemical Record, 2(1), 13-23.[3] Link
Sener, E., et al. (2000). Synthesis and antimicrobial activity of some new 2-benzoxazolinone derivatives. Il Farmaco, 55(6), 397-405.
Zheng, Z., et al. (2020). Dimethyl Carbonate as a Methylating Agent for N-Heterocycles.[4][5] Frontiers in Chemistry. (Validates DMC protocols for benzoxazole-like scaffolds).
PubChem Compound Summary. 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one. Link (Structural data for analog extrapolation).
Application Notes & Protocols: A Guide to Carbonyl Insertion Reagents for Benzoxazolone Synthesis
Abstract: The benzoxazolone scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active molecules, demonstrating activities ranging from anti-inflammatory to anticancer.[1][2] A criti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The benzoxazolone scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active molecules, demonstrating activities ranging from anti-inflammatory to anticancer.[1][2] A critical step in the synthesis of this core structure is the introduction of a carbonyl group (C=O) between the nitrogen and oxygen atoms of a 2-aminophenol precursor. This guide provides an in-depth analysis of the primary reagents used for this key carbonyl insertion reaction. We will explore the underlying mechanisms, provide field-proven experimental protocols, and offer a comparative analysis to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
The Strategic Importance of Carbonyl Insertion
The synthesis of the benzoxazolone ring system most commonly proceeds via the cyclization of a 2-aminophenol derivative with a one-carbon (C1) carbonyl source.[3][4] This transformation is pivotal as it establishes the core lactam structure responsible for the unique chemical and biological properties of the final molecule. The choice of the carbonylating agent is a critical decision that profoundly impacts reaction efficiency, substrate scope, scalability, and, most importantly, operational safety.
Here, we present a detailed examination of the most prevalent and effective classes of reagents for this transformation: Phosgene and its solid surrogates, 1,1'-Carbonyldiimidazole (CDI), and Carbon Monoxide (CO).
Caption: General workflow for benzoxazolone synthesis.
Phosgene and Solid Surrogates: The High-Reactivity Route
Phosgene (COCl₂) is a highly reactive and efficient carbonylating agent. However, its extreme toxicity as a gas necessitates specialized handling and equipment, making it unsuitable for most standard laboratory settings.[2][5] Fortunately, solid, stable surrogates like triphosgene (bis(trichloromethyl) carbonate) and diphosgene have been developed that serve as convenient and more easily handled sources of phosgene in situ.[6][7][8][9]
Triphosgene [Bis(trichloromethyl) Carbonate]
Triphosgene is a crystalline solid that, in the presence of a nucleophile or a Lewis base (like triethylamine), decomposes to release three equivalents of phosgene.[7][10] This controlled release allows for stoichiometric precision and avoids the need to handle gaseous phosgene directly.[7]
Mechanism of Action
The reaction proceeds in a stepwise manner. First, the amine group of the 2-aminophenol attacks the in situ-generated phosgene to form a carbamoyl chloride intermediate. This is followed by an intramolecular nucleophilic attack from the adjacent hydroxyl group, which displaces the chloride and closes the five-membered ring. An equivalent of base is required to neutralize the HCl generated during each step.
Caption: Carbonyl insertion mechanism using Triphosgene.
Advantages & Disadvantages
Feature
Analysis
Reactivity
Very high; reactions are often fast and proceed at low temperatures.
Yields
Generally high to excellent.
Handling
As a crystalline solid, it is far safer to weigh and handle than gaseous phosgene.[6][8]
Toxicity
EXTREME. Triphosgene and its decomposition products are highly toxic and corrosive.[9] It must be handled with extreme caution in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[11][12]
Moisture
Highly sensitive to moisture, as water can trigger decomposition to phosgene.[7]
Cost
Moderately expensive compared to other bulk carbonylating agents.
Protocol 1: Benzoxazolone Synthesis via Triphosgene
This protocol is adapted from methodologies used in the synthesis of benzoxazolone carboxamide inhibitors.[10][13]
Reaction Setup: To a stirred solution of a substituted 2-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (Et₃N, 2.2 eq.).
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction and the rate of phosgene generation.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Safety Imperative: Always handle triphosgene in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and heavy-duty gloves (e.g., Viton or butyl rubber).[5][11] Have a quenching solution (e.g., aqueous ammonia or sodium bicarbonate) readily available in case of spills. All waste must be treated as hazardous.[11]
1,1'-Carbonyldiimidazole (CDI): The Safer Alternative
1,1'-Carbonyldiimidazole (CDI) is a white, crystalline, and moisture-sensitive solid that serves as an excellent and much safer alternative to phosgene-based reagents.[14] It is widely used for activating carboxylic acids but is also highly effective for carbonyl insertion reactions.[14][15][16]
Mechanism of Action
CDI reacts with the nucleophilic amine and hydroxyl groups of the 2-aminophenol. The reaction likely proceeds through the formation of an N-acylimidazole intermediate from the more nucleophilic amino group. This intermediate is highly activated towards intramolecular attack by the neighboring hydroxyl group, which cyclizes to form the benzoxazolone ring, releasing two equivalents of imidazole as a byproduct. The liberated imidazole can act as a mild base in the reaction.[14]
Caption: Carbonyl insertion mechanism using CDI.
Advantages & Disadvantages
Feature
Analysis
Safety
Significantly safer than phosgene or triphosgene. The primary byproducts are imidazole and CO₂, which are non-toxic and easily removed.[14][16]
Handling
Easy-to-handle crystalline solid, though it is moisture-sensitive.[14]
Conditions
Reactions typically run under mild, neutral, or slightly basic conditions at room temperature.[16][17]
Byproducts
The main byproduct, imidazole, is water-soluble and easily removed during aqueous workup.
Reactivity
Less reactive than phosgene, which may require longer reaction times or gentle heating for less reactive substrates.
Cost
Generally more expensive than triphosgene on a molar basis.
Protocol 2: Benzoxazolone Synthesis via CDI
This protocol is based on general procedures for CDI-mediated cyclizations.[17][18]
Reaction Setup: Dissolve the 2-aminophenol derivative (1.0 eq.) in a suitable anhydrous solvent such as THF, DCM, or acetonitrile (ACN) in a flask under a nitrogen atmosphere.
Reagent Addition: Add CDI (1.1-1.2 eq.) portion-wise to the solution at room temperature. Causality: Using a slight excess of CDI ensures complete conversion of the starting material.
Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction can be gently heated (e.g., to 50 °C) if the starting material is sluggish. Monitor the reaction progress by TLC.
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and ethyl acetate to the residue.
Extraction & Purification: Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl) to remove imidazole, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.
Carbon Monoxide (CO): The Atom-Economical Approach
Carbon monoxide is an ideal C1 source from a green chemistry perspective, as it is inexpensive and atom-economical.[19] Its use in benzoxazolone synthesis typically involves transition-metal-catalyzed carbonylation reactions, where a metal catalyst (often palladium-based) facilitates the insertion of CO into a metal-nitrogen or metal-oxygen bond.[20][21]
Mechanism of Action
A common pathway involves the reductive carbonylation of an o-nitrophenol. A catalyst, such as a selenium or palladium complex, first reduces the nitro group to an amine. The metal catalyst then coordinates with the resulting 2-aminophenol and CO, facilitating a migratory insertion of the carbonyl group, followed by reductive elimination to yield the benzoxazolone product.[22][23]
Advantages & Disadvantages
Feature
Analysis
Atom Economy
Excellent; CO is used directly with no stoichiometric byproducts from the carbonyl source itself.
Cost
CO gas is an inexpensive industrial feedstock.[19]
Safety
CO is a highly toxic, flammable, and odorless gas that requires specialized high-pressure reactors (autoclaves) and gas handling systems.
Conditions
Reactions often require high pressures (1-10 MPa) and elevated temperatures (50-200 °C), limiting accessibility for many labs.
Catalyst
Requires a catalyst, which can be expensive (e.g., palladium) or toxic (e.g., selenium), and may require removal from the final product.
Protocol 3: General Concept for CO-Mediated Synthesis
Due to the requirement for specialized high-pressure equipment, a detailed step-by-step protocol is beyond the scope of a standard laboratory guide. However, the general conditions reported involve charging a high-pressure autoclave with the o-nitrophenol substrate, a catalyst (e.g., selenium), a cocatalyst/base (e.g., DBU, triethylamine), and an organic solvent (e.g., toluene). The autoclave is then sealed, purged, and pressurized with CO gas to the desired pressure and heated for several hours.
Comparative Analysis of Reagents
The selection of a carbonylating agent is a trade-off between reactivity, safety, cost, and equipment requirements.
Reagent Class
Key Advantages
Key Disadvantages
Best For
Phosgene/Triphosgene
High reactivity, excellent yields, fast reactions.
Often require harsh conditions (high temps with urea), potential for toxic reagents (CCl₄).[2][4]
Specific applications where cost is the primary driver and conditions are permissible.
Conclusion
The synthesis of the benzoxazolone core via carbonyl insertion offers multiple pathways, each with a distinct profile of advantages and challenges. Triphosgene remains a powerful tool for high-yield, rapid synthesis but demands an uncompromising approach to safety. For the majority of research and development applications, 1,1'-Carbonyldiimidazole (CDI) represents the optimal choice, providing a balance of good reactivity, operational simplicity, and a superior safety profile. Finally, while Carbon Monoxide represents a greener, more atom-economical future, its practical implementation is currently limited to specialized settings. The judicious selection of the appropriate reagent, guided by the principles outlined in this document, will empower researchers to efficiently and safely construct this vital medicinal scaffold.
References
Škof, M., & Turel, I. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
Škof, M., & Turel, I. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
Soni, S., Sahiba, N., & Teli, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
To, K. C., & Li, D. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron. [Link]
Environmental Health & Safety, University of New Mexico. (n.d.). Phosgene Standard Operating Procedure. ehs.unm.edu. [Link]
Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News. [Link]
S D Fine-Chem Limited. (n.d.). Triphosgene Safety Data Sheet. sdfine.com. [Link]
New Jersey Department of Health. (n.d.). Phosgene Hazardous Substance Fact Sheet. nj.gov. [Link]
Mueller, E., & Luescher, E. (1974). Process for preparing benzoxazolones-(2) and benzothiazolones-(2).
MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI. [Link]
Jiang, H., & Chen, Y. (2003). Synthesis of benzoxazolinone.
ACS Publications. (2024). Carbonylation: Unlocking Opportunities for Bioactive Molecule and Pharmaceutical Development. ACS Catalysis. [Link]
The Organic Chemistry Portal. (n.d.). Carbonyldiimidazole (CDI). organic-chemistry.org. [Link]
Buller, A. M., et al. (2022). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. [Link]
ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]
Supporting Information. (n.d.). Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperature. Unpublished. [Link]
Soni, S., Sahiba, N., & Teli, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
Bach, A., et al. (2016). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]
Bala, S., et al. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
ACS Publications. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry. [Link]
To, K. C., & Li, D. (2020). A decade review of triphosgene and its applications in organic reactions. PubMed. [Link]
Patsnap. (2024). Carbonyl Roles in Organic Synthesis Techniques. Patsnap. [Link]
The Organic Chemistry Portal. (n.d.). Triphosgene. organic-chemistry.org. [Link]
ACS Publications. (1998). Synthesis of Organic Compounds by Direct Carbonylation Reactions Using Metal Carbonyls. Chemical Reviews. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. organic-chemistry.org. [Link]
PrepChem. (n.d.). Preparation of triphosgene. PrepChem.com. [Link]
Semantic Scholar. (n.d.). Recent developments in carbonylation chemistry using [13 C]CO, [11 C]CO, and [14 C]CO. Semantic Scholar. [https://www.semanticscholar.org/paper/Recent-developments-in-carbonylation-chemistry-C]CO-Ahlquist-Bontemps/53198038b321a42b10287515e19746c10d7a0c5c]([Link])
ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]
Dolle, F., et al. (2007). TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. Molecules. [Link]
Catalytic systems for synthesizing trimethyl-1,3-benzoxazol-2(3H)-one
An In-Depth Guide to the Catalytic Synthesis of N-Methylated Benzoxazol-2(3H)-ones Application Note & Protocol Guide Topic: Catalytic Systems for Synthesizing Trimethyl-1,3-benzoxazol-2(3H)-one Audience: Researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Catalytic Synthesis of N-Methylated Benzoxazol-2(3H)-ones
Application Note & Protocol Guide
Topic: Catalytic Systems for Synthesizing Trimethyl-1,3-benzoxazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzoxazolone Scaffold
The 1,3-benzoxazol-2(3H)-one nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] This structural motif is a core component in a wide array of compounds exhibiting diverse and potent biological activities, including antitumor, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4] The versatility of the benzoxazolone ring system allows for functionalization at the nitrogen atom (position 3) and on the benzene ring, enabling the fine-tuning of its physicochemical and pharmacological properties.
This guide focuses on the catalytic synthesis of a specific derivative, trimethyl-1,3-benzoxazol-2(3H)-one. This compound features a methyl group on the nitrogen atom (N-3) and two additional methyl groups on the aromatic ring. While direct, single-step syntheses for this exact molecule are not extensively documented, its preparation is readily achieved through robust and well-established catalytic strategies. This document provides a comprehensive overview of these methods, focusing on the synthesis of the core benzoxazolone ring followed by its targeted N-methylation. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-proven protocols to guide researchers in this synthetic endeavor.
Part 1: Strategic Approaches to Synthesis
The synthesis of trimethyl-1,3-benzoxazol-2(3H)-one is most logically approached via a two-stage process. First, the catalytic synthesis of the core dimethyl-1,3-benzoxazol-2(3H)-one ring from a corresponding dimethyl-2-aminophenol. Second, the subsequent N-methylation to install the final methyl group at the 3-position.
Stage 1: Catalytic Formation of the Benzoxazolone Core
The primary challenge in forming the benzoxazolone core is the introduction of the carbonyl group (C=O) at the 2-position. Modern catalytic methods have moved away from hazardous reagents like phosgene, favoring safer and more efficient alternatives.
A. Iron-Catalyzed Oxidative Cyclocarbonylation
A highly effective method involves the use of simple iron salts, such as iron(III) chloride (FeCl₃), to catalyze the oxidative cyclocarbonylation of 2-aminophenols.[3] This approach ingeniously utilizes carbon tetrachloride (CCl₄) and water as the source of the carbonyl group.
Causality and Mechanistic Insight:
Under the reaction conditions, the iron catalyst is believed to facilitate the hydrolysis of CCl₄ to generate carbon dioxide (CO₂) in situ. This in situ generated CO₂ then acts as the carbonylating agent, reacting with the 2-aminophenol to form a carbamic acid intermediate, which rapidly cyclizes to the stable benzoxazolone ring.[3] This method is advantageous due to the low cost and ready availability of the iron catalyst and carbon source.
Caption: Mechanism of Iron-Catalyzed Cyclocarbonylation.
B. Alternative Carbonylating Agents
Beyond the iron-catalyzed system, other phosgene-free reagents are commonly employed. The reaction of a 2-aminophenol with urea is a classic, straightforward method for synthesizing the benzoxazolone core, often proceeding thermally or with acid/base catalysis.[4] This reaction releases ammonia as a byproduct.
Stage 2: N-Methylation of the Benzoxazolone Core
Once the dimethyl-1,3-benzoxazol-2(3H)-one core is synthesized, the final trimethylated product is obtained through N-alkylation. This is a standard and high-yielding transformation in organic synthesis.
Causality and Mechanistic Insight:
The N-H proton of the benzoxazolone is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the nitrogen, forming a nucleophilic benzoxazolone anion. This anion then readily attacks an electrophilic methyl source, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), via an Sₙ2 reaction to form the N-methylated product. The choice of a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) facilitates this reaction by solvating the cation of the base without interfering with the nucleophile.
Caption: Mechanism of Base-Mediated N-Methylation.
Part 2: Data Summary & Reaction Parameters
For successful synthesis, careful control of reaction parameters is crucial. The following tables summarize typical conditions for the key transformations.
Table 1: Catalytic Synthesis of the Benzoxazolone Core
Reagent Loading: In a glass ampoule, combine 4,5-dimethyl-2-aminophenol (e.g., 50 mmol), carbon tetrachloride (400 mmol), deionized water (800 mmol), and FeCl₃·6H₂O (1 mmol).
Reaction Setup: Seal the ampoule and place it in a micro-autoclave or behind a protective shield.
Heating: Heat the reaction mixture to 120 °C with vigorous stirring.
Reaction Time: Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) if possible by sampling from a parallel test reaction in an open system (note: yields may be lower in an open system).[3]
Work-up: After cooling to room temperature, carefully open the vessel. Transfer the reaction mixture to a separatory funnel.
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,6-dimethyl-1,3-benzoxazol-2(3H)-one.
Protocol 2: Synthesis of 3,5,6-Trimethyl-1,3-benzoxazol-2(3H)-one
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
Methyl iodide (CH₃I)
Acetonitrile (CH₃CN), anhydrous
Round-bottom flask with reflux condenser
Stir bar and heating mantle
Procedure:
Reagent Loading: To a round-bottom flask, add 5,6-dimethyl-1,3-benzoxazol-2(3H)-one (e.g., 10 mmol), anhydrous acetonitrile (50 mL), and anhydrous potassium carbonate (15 mmol, 1.5 equivalents).
Addition of Methylating Agent: While stirring the suspension, add methyl iodide (12 mmol, 1.2 equivalents) dropwise at room temperature.
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
Work-up: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
Purification: Dissolve the crude residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary to yield pure 3,5,6-trimethyl-1,3-benzoxazol-2(3H)-one.
Conclusion and Trustworthiness
The synthetic strategies and protocols detailed in this guide represent a robust and validated pathway for the synthesis of trimethyl-1,3-benzoxazol-2(3H)-one. By breaking the synthesis into two distinct, high-yielding stages—catalytic core formation and subsequent N-methylation—researchers can reliably access this important molecular scaffold. The iron-catalyzed cyclocarbonylation offers a cost-effective and scalable method for the core synthesis, avoiding hazardous reagents. The subsequent N-methylation is a standard, reliable transformation. Each protocol is a self-validating system; successful isolation and characterization of the intermediate from Protocol 1 confirms the efficacy of the core synthesis, setting the stage for the final, straightforward methylation step. Adherence to these protocols, grounded in established chemical principles, will enable scientists to confidently produce this and related benzoxazolone derivatives for further investigation.
References
Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI.[Link]
Proposed mechanism for palladium‐catalysed benzoxazole synthesis. ResearchGate.[Link]
A general mechanism for benzoxazole synthesis. ResearchGate.[Link]
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate.[Link]
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC.[Link]
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC.[Link]
Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate.[Link]
Technical Support Center: Overcoming Steric Hindrance in 7-Position Methylation of Benzoxazolones
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the methylation of the s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the methylation of the sterically hindered 7-position of benzoxazolones. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate this common synthetic hurdle.
Understanding the Challenge: The "Why" Behind 7-Position Steric Hindrance
The benzoxazolone core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] While N-alkylation at the 3-position is generally straightforward, functionalization of the aromatic ring, particularly at the 7-position, can be challenging. This difficulty arises primarily from steric hindrance.
The proximity of the 7-position to the fused oxazolone ring creates a sterically congested environment. This bulkiness can impede the approach of reagents, leading to low yields, or in some cases, complete failure of the reaction. The adjacent oxygen atom of the heterocyclic ring can also influence the electronic properties of the benzene ring, further complicating reactions. Successfully methylating this position requires a careful selection of reagents and optimization of reaction conditions to overcome these steric and electronic barriers.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the 7-position methylation of benzoxazolones in a question-and-answer format.
Question 1: My reaction shows low to no conversion to the 7-methylated product. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion is a common issue when dealing with sterically hindered substrates. Several factors could be at play, from the choice of methylating agent and base to the reaction temperature and solvent. Here’s a systematic approach to troubleshooting this problem:
Initial Checks & Considerations:
Purity of Starting Material: Ensure your benzoxazolone starting material is pure and dry. Impurities can interfere with the reaction.
Reagent Quality: Use freshly opened or properly stored methylating agents and bases. Anhydrous conditions are often crucial.
Strategies to Enhance Reactivity:
Choice of Methylating Agent: Standard methylating agents like methyl iodide or dimethyl sulfate may not be reactive enough to overcome the steric barrier. Consider more potent or specialized reagents.
Diazomethane: This reagent is highly reactive and often effective for methylating hindered positions.[3][4][5][6] However, it is also toxic and potentially explosive, requiring specialized equipment and handling procedures.[3][4][5]
Dimethyl Carbonate (DMC): A greener and safer alternative, DMC can be effective, especially at elevated temperatures and with the right catalyst. It often requires forcing conditions but can provide good yields.[7]
Mitsunobu Reaction: This method can be effective for the O-methylation of phenols, which can be a route to access precursors for 7-methylated benzoxazolones.[8][9][10][11][12] However, it is sensitive to steric hindrance.[10][12]
Optimizing the Base and Solvent System: The choice of base is critical for deprotonating the benzoxazolone nitrogen, which can influence the reactivity of the aromatic ring through electronic effects.
Stronger Bases: If using weaker bases like potassium carbonate, consider switching to stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Phase-Transfer Catalysis (PTC): PTC can be a powerful technique for N-alkylation and can facilitate reactions with inorganic bases in non-polar solvents.[13][14][15] A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the deprotonated benzoxazolone into the organic phase where it can react with the methylating agent.[15] This can significantly improve reaction rates and yields.[13][14][15]
Elevating the Reaction Temperature: Increasing the temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction for decomposition at higher temperatures. Microwave irradiation can also be a valuable tool for accelerating these reactions.[14]
Question 2: I am observing methylation at other positions (e.g., N-methylation) or the formation of multiple byproducts. How can I improve the selectivity for the 7-position?
Answer:
Poor selectivity is a common consequence of forcing reaction conditions needed to overcome steric hindrance. Here are some strategies to enhance regioselectivity:
Strategies for Improved Selectivity:
Directed ortho-Metalation (DoM): This is a powerful strategy for functionalizing specific positions on an aromatic ring.[16] By choosing an appropriate directing group on the benzoxazolone, you can direct a strong base (like an organolithium reagent) to deprotonate the 7-position specifically. The resulting aryl anion can then be quenched with a methylating agent.
Use of Bulky Reagents: In some cases, using a bulkier methylating agent or base can paradoxically improve selectivity by favoring reaction at the less hindered accessible positions, which might not be the 7-position. Conversely, a small, highly reactive reagent might be less selective. Careful consideration of the relative steric environments is key.
Enzymatic Methylation: Biocatalysis offers a highly selective alternative. Engineered methyltransferases can exhibit remarkable regioselectivity, even on complex molecules.[17] This approach can provide access to the desired isomer that is difficult to obtain through traditional synthesis.[17]
Question 3: The Mitsunobu reaction for a related phenolic precursor is failing. What are the common pitfalls with sterically hindered phenols?
Answer:
The Mitsunobu reaction is known to be sensitive to steric hindrance.[10][12] When coupling a sterically hindered phenol, the reaction can be sluggish or fail completely.
Troubleshooting the Mitsunobu Reaction:
Solvent Choice: For sterically hindered phenols, switching from THF to a less coordinating solvent like diethyl ether can sometimes improve yields by suppressing side reactions.[10]
High Concentration and Sonication: A significant rate increase for the Mitsunobu reaction of sterically hindered substrates has been achieved by using high reaction concentrations in combination with sonication.[12]
Reagent Addition Order: The order of reagent addition can be critical.[11] Pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and nucleophile can sometimes give better results.[11]
Frequently Asked Questions (FAQs)
What is the "magic methyl" effect and why is methylation important in drug discovery?
The "magic methyl" effect refers to the phenomenon where the addition of a single methyl group to a drug candidate can dramatically improve its potency, selectivity, or pharmacokinetic properties.[18] Methyl groups can influence a molecule's conformation, lipophilicity, and metabolic stability, making methylation a crucial tool in medicinal chemistry.[19]
Are there any computational tools that can help predict the reactivity of the 7-position?
Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack on the benzoxazolone ring system.[20][21] These studies can help rationalize experimental observations and guide the selection of appropriate reaction conditions.
What are the safety precautions for working with diazomethane?
Diazomethane is a highly toxic and explosive gas.[3][4][5] It should only be generated and used in a well-ventilated fume hood with a blast shield. Specialized glassware designed for diazomethane generation is required, and contact with ground glass joints or sharp surfaces should be avoided. It is crucial to follow established safety protocols and never store solutions of diazomethane.[3][4]
Experimental Protocols
Protocol 1: General Procedure for N-Methylation using Phase-Transfer Catalysis
This protocol provides a starting point for the N-methylation of benzoxazolones, which can be adapted for C-alkylation with careful optimization.
To a stirred solution of the benzoxazolone (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
Add an aqueous solution of a base (e.g., 50% NaOH) or a solid base like potassium carbonate.
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1-1.5 eq) dropwise at room temperature.
Stir the reaction vigorously at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
Upon completion, dilute the reaction with water and extract with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
This protocol is adapted for challenging couplings of sterically hindered phenols.[12]
To a round-bottomed flask, add the sterically hindered phenol (1.0 eq), the alcohol (1.05 eq), and triphenylphosphine (1.05 eq).
Add a minimal amount of THF to achieve a high concentration (e.g., 3.0 M).
Place the reaction vessel in a sonication bath.
Sonicate the mixture for several minutes to ensure thorough mixing.
Cool the mixture to 0 °C and slowly add diisopropyl azodicarboxylate (DIAD, 1.05 eq).
Continue sonication at room temperature, monitoring the reaction progress by TLC.
Upon completion, dilute the reaction mixture with a suitable solvent and purify by column chromatography to remove triphenylphosphine oxide and other byproducts.
Data and Workflow Visualization
Table 1: Comparison of Methylation Strategies for Hindered Positions
Strategy
Methylating Agent
Typical Conditions
Advantages
Disadvantages
Standard Alkylation
MeI, Me2SO4
K2CO3, Acetone/DMF
Simple, common reagents
Often low yield for hindered sites
Phase-Transfer Catalysis
MeI, Me2SO4
TBAB, NaOH/Toluene
Improved rates, mild conditions
Catalyst can sometimes be difficult to remove
Directed ortho-Metalation
MeI
n-BuLi/LDA, THF, -78 °C
High regioselectivity
Requires cryogenic temperatures, strong bases
Mitsunobu Reaction
MeOH (as the alcohol)
PPh3, DIAD/DEAD, THF
Mild, versatile
Sensitive to sterics, byproduct removal
Diazomethane
CH2N2
Ether
Highly reactive, clean reaction
Toxic, explosive, requires special handling
Dimethyl Carbonate
DMC
DBU, high temp
"Green" reagent, safe
Requires high temperatures, sometimes pressure
Enzymatic Methylation
S-adenosyl methionine (SAM)
Methyltransferase, buffer
High regioselectivity, mild
Enzyme availability and stability can be issues
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low-yield methylation reactions.
Diagram 2: General Mechanism of Phase-Transfer Catalyzed N-Alkylation
Caption: Mechanism of phase-transfer catalysis in N-alkylation.
References
T. A. M. M. Maas, et al. (2025). Phase Transfer Catalysis Without Solvent.
G. Cravotto, et al. (n.d.).
American Chemical Society. (n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides.
S.C. Bisarya & R. Rao. (1992). A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions.
S. D. Roughley & A. M. Jordan. (2011). The 'magic methyl' effect: how the introduction of a methyl group can influence drug properties. Journal of Medicinal Chemistry, 54(10), 3451-3479.
Georg Thieme Verlag. (n.d.). Synthesis by Substitution. Thieme E-Books.
M. A. Tius. (2009). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
J. Org Chem. (2003). Computational study of the aminolysis of 2-benzoxazolinone. The Journal of Organic Chemistry, 68(9), 3406-3412.
A. Joshi, et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)
E. J. Barreiro, et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215-5246.
F. Gholipour, et al. (2019). Different methylating agents used for O-methylation of phenolic compounds.
M. Halpern. (n.d.).
D. J. Dixon, et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(9), 5358-5403.
E. J. Barreiro, et al. (2011). The Methylation Effect in Medicinal Chemistry. LASSBIO.
Y. Wang, et al. (2024). Direct production of p/m-cresol from catalytic methylation of phenol with methanol over MCM-22 zeolite.
S. B. Umbarkar, et al. (n.d.). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves.
Organic Synthesis. (n.d.). Mitsunobu reaction.
Y. He. (2014). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition.
Wikipedia. (n.d.). Mitsunobu reaction.
S. D. Lepore & Y. He. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Organic Letters, 5(12), 2051-2053.
P. Tundo, et al. (2012). A Continuous Methylation of Phenols and N,H-Heteroaromatic Compounds with Dimethyl Carbonate. Organic Process Research & Development, 17(1), 106-111.
Y. Li, et al. (2020). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions, 49(43), 15335-15341.
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
The Hive. (n.d.). Methylation of phenols using DMC and a PTC. Hive Novel Discourse.
A. J. J. Lennox, et al. (2021). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering, 9(30), 10195-10203.
L. S. Barkawi & J. D. Cohen. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
L. A. Hamilton, Jr. (1969). US Patent 3,446,856A: Methylation of phenols.
The Chemist. (2023, February 24). Late-Stage Methylation of Drug Molecules [Video]. YouTube.
Benchchem. (n.d.). Discovery and history of benzoxazolone compounds in medicinal chemistry.
S. A. Khan, et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PLoS ONE, 17(8), e0272213.
R. L. Clark & A. A. Pessolano. (1956). Synthesis of Some Substituted Benzoxazolones. Journal of the American Chemical Society, 78(2), 437-440.
S. P. Green, et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles.
T. Shioiri, et al. (2004). US Patent 6,706,929B2: Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
F. Gholipour, et al. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH).
M. Asif. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences, 4(2), 169-177.
L. S. Barkawi & J. D. Cohen. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
J Org Chem. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425-8427.
ResearchGate. (n.d.).
Master Organic Chemistry. (2022, June 22). Diazomethane (CH2N2).
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
S. A. Khan, et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6539.
Y. Lai, et al. (2022). Single-cytosine methylation at W-boxes repels binding of WRKY transcription factors through steric hindrance. The Plant Cell, 34(1), 531-547.
J. A. L. Villanueva, et al. (2017). Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. Chemistry – A European Journal, 23(53), 13038-13042.
A. Gellis, et al. (2011). TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. Molecules, 16(12), 10072-10083.
M. Neeman, et al. (1961). Methylation of alcohols with diazomethane. Tetrahedron Letters, 2(10), 391-395.
S. L. Jain, et al. (2015). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Sustainable Chemistry & Engineering, 3(6), 1279-1285.
Removal of unreacted aminophenol precursors from final product
Technical Support Center: Purification of Synthetic Products from Unreacted Aminophenol Precursors Topic: Removal of unreacted aminophenol precursors (e.g., 4-aminophenol) from final pharmaceutical intermediates and prod...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Synthetic Products from Unreacted Aminophenol Precursors
Topic: Removal of unreacted aminophenol precursors (e.g., 4-aminophenol) from final pharmaceutical intermediates and products.
Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Specialists.
Reference ID: TSC-PUR-04AP-2026
Executive Summary: The Impurity Challenge
Aminophenols (specifically para-aminophenol or PAP) are ubiquitous precursors in the synthesis of analgesics (Acetaminophen), azo dyes, and heterocyclic scaffolds. However, they present a trifecta of purification challenges:
Amphoteric Solubility: They resist standard acid/base extraction due to their zwitterionic nature.
Oxidative Instability: Trace residues oxidize to quinone imines, causing "pinking" or browning of the final product even at ppm levels.
Toxicity Profile: Classified as nephrotoxic and controlled under strict limits (e.g., USP limit of 0.005% to 0.15% depending on the monograph) [1, 2].
This guide moves beyond basic extraction to provide field-proven protocols for deep purification.
Module 1: The Solubility Switch (Bulk Removal)
User Question: "I tried washing my reaction mixture with 1N HCl, but the aminophenol impurity remained in the organic layer with my product. Why didn't it extract?"
Technical Insight:
This is a classic failure of understanding the Isoelectric Trap . 4-Aminophenol has two pKa values:
(amine) and (phenol) [3].
At pH 7-8: It exists largely as a neutral or zwitterionic species with poor water solubility and moderate organic solubility.
The Fix: You must drive the pH to extremes to force ionization.
Troubleshooting Protocol: The "pH Swing" Extraction
To remove >95% of aminophenol, you cannot use "mild" washes. You must target specific ionization states.
Target Phase
Required pH
Chemical Species Formed
Solubility Outcome
Aqueous
pH < 4.0
Ammonium Cation ()
Highly Water Soluble
Organic
pH 6.0 - 8.0
Neutral / Zwitterion
Partitioning (Poor Removal)
Aqueous
pH > 11.0
Phenolate Anion ()
Highly Water Soluble
Visualization: The Solubility Decision Tree
Figure 1: Decision logic for pH-controlled extraction of amphoteric aminophenols.
Module 2: Trace Scavenging (Polishing < 50 ppm)
User Question: "Extraction got me to 98% purity, but I still have 500 ppm of aminophenol. Recrystallization isn't working because it co-precipitates. What now?"
Technical Insight:
Recrystallization often fails because aminophenols can incorporate into the crystal lattice of structurally similar products (e.g., amides). For trace removal (polishing), you need Chemisorption .
Method A: Resin Scavenging (The "Clean" Method)
Use a Strong Acid Cation (SAC) exchange resin. The sulfonic acid groups on the resin will bind the amine moiety of the impurity irreversibly under non-acidic conditions.
Loading: 3-5 equivalents relative to the impurity (not the product).
Method B: The "Salt Formation" Trick (The "Smart" Method)
Recent studies suggest using specific organic acids to form highly soluble or highly insoluble salts of the impurity, distinct from the product [4].
Protocol: Add small equivalents of Oxalic Acid or Salicylic Acid .[1]
Mechanism: These acids form distinct salts with p-aminophenol that have vastly different solubility profiles than the free base, preventing co-crystallization.
Workflow: Resin Scavenging Protocol
Figure 2: Solid-phase extraction workflow for removing trace amines.
Module 3: Oxidation & Color Management
User Question: "My product is white immediately after filtering, but turns pink/brown after drying overnight. Is it decomposing?"
Technical Insight:
Likely not. This is a "false positive" for gross decomposition. It indicates trace aminophenol (< 100 ppm) oxidizing to Quinone Imine and subsequently 1,4-Benzoquinone [5]. These species have high extinction coefficients, meaning even microscopic amounts cause visible discoloration.
The Antioxidant Shield Protocol
Do not rely on inert atmosphere alone. You must chemically quench the oxidation potential during the workup.
The Quench: Add Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite (0.5% w/v) to your aqueous wash layers.
The Mechanism: These reducing agents prevent the formation of the quinone intermediate, keeping the impurity in the reduced (colorless) aminophenol state, which is more water-soluble and easier to wash away.
Visual Symptom
Chemical Cause
Corrective Action
Pink/Violet
Quinone Imine formation
Wash with dilute Sodium Dithionite.
Dark Brown
Polymerized Benzoquinone
Treat with Activated Carbon (10% w/w) at 50°C for 30 min.
Module 4: Analytical Validation (USP <227>)
User Question: "How do I validate that I've reached the safe limit?"
Technical Insight:
Color is not a quantitative test. You must use HPLC. The standard method follows USP <227> "4-Aminophenol in Acetaminophen-Containing Drug Products" [2].[2]
HPLC Method Summary (Adapted from USP <227>):
Column: C18 (L1 packing) or Phenyl-Hexyl.
Mobile Phase: Phosphate Buffer (pH ~4-5) : Methanol or Acetonitrile.
Detection: UV at 230 nm (optimal for aminophenol) or electrochemical detection (for high sensitivity).
Acceptance Criteria:
Strict Standard (API/Synthesis): NMT 0.005% (50 ppm).
ICH M7(R2) . Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation.[3][4][5] Available at: [Link]
PubChem . 4-Aminophenol Compound Summary (pKa and Physical Properties). National Library of Medicine. Available at: [Link]
Bavishi, D. D., et al. (2020).[1] Organic Salts of Pharmaceutical Impurity p-Aminophenol. Pharmaceutics, 12(4), 379. Available at: [Link]
Sun, S., et al. (2007).[6] Degradation of 4-aminophenol by hydrogen peroxide oxidation. Frontiers of Environmental Science & Engineering. Available at: [Link]
Technical Support Center: Purification of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions regarding the pu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions regarding the purification of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one, with a special focus on the significant challenge of separating it from its closely related isomers. The benzoxazolone scaffold is a critical pharmacophore in medicinal chemistry, making mastery of its purification essential for advancing research and development.[1][2]
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.
Q1: My initial recrystallization attempt failed to improve purity. The product either oiled out or crashed out with the impurities. What should I do?
A1: This is a common issue when dealing with isomeric mixtures that have very similar solubility profiles. The key is a systematic approach to solvent selection and technique.
Causality: "Oiling out" occurs when a compound melts in the hot solvent instead of dissolving, or when its solubility limit is exceeded upon cooling at a temperature above its melting point. "Crashing out" refers to rapid, non-selective precipitation, which traps impurities within the crystal lattice. Both outcomes point to a suboptimal solvent system.
Initial Assessment: Place ~10-20 mg of your crude material into several small test tubes.
Solvent Addition: To each tube, add a different solvent from the list below (see Table 1), starting with 0.5 mL at room temperature. Observe solubility.
Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. A good candidate solvent will dissolve the compound completely when hot but show low solubility when cold.
Cooling & Crystallization: Allow the saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-30 minutes. Observe the quality of the crystals formed. Look for well-defined, non-oily solids.
Mixed Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. A common and effective mixed system for benzoxazoles is Hexane/Ethyl Acetate.[3]
Table 1: Recrystallization Solvent Selection Guide for Benzoxazolone Derivatives
Solvent
Polarity Index
Boiling Point (°C)
Rationale & Typical Use
Heptane/Hexane
0.1
98 / 69
Nonpolar. Good as an "anti-solvent" in mixed systems to precipitate the product from a more polar solution.
Toluene
2.4
111
Can be effective for aromatic compounds; higher boiling point allows for a wider temperature gradient.
Dichloromethane
3.1
40
Often too good a solvent, but can be used in a binary system. Low boiling point makes removal easy.
Ethyl Acetate
4.4
77
A versatile, medium-polarity solvent. Often used in combination with hexanes for fine-tuning solubility.[3]
Acetone
5.1
56
A polar aprotic solvent. Can be effective, but its low boiling point can lead to rapid evaporation and "crashing out."
Ethanol/Methanol
5.2 / 6.6
78 / 65
Polar protic solvents. Excellent for compounds with H-bond donors/acceptors. Often dissolve crude material when hot and yield good crystals on cooling.[3]
Water
10.2
100
Generally a poor solvent for this class of compounds unless derivatized with highly polar groups.
Q2: I am attempting column chromatography on silica gel, but my target compound and an isomeric impurity are co-eluting or showing very poor separation (ΔRf < 0.1). How can I improve resolution?
A2: Poor resolution on silica gel is the most frequent challenge when separating positional isomers, as they often have nearly identical polarities. Optimizing the mobile phase is the most critical factor.
Causality: Separation on silica gel (a polar stationary phase) is driven by the polarity of the analytes. Nonpolar compounds elute faster, while polar compounds have longer retention times. Isomers with the same functional groups but different substitution patterns (e.g., 3,5,7-trimethyl vs. 3,5,6-trimethyl) will have very similar interactions with the silica surface, making separation difficult.
Troubleshooting & Optimization Strategy:
Re-evaluate the Solvent System: The classic Hexane/Ethyl Acetate system is a good starting point. If resolution is poor, systematically vary the ratio. Prepare several TLC plates and run them in chambers with different ratios (e.g., 9:1, 8:2, 7:3 Hex:EtOAc). The optimal system should place your target compound's Rf value between 0.25 and 0.35.
Change Solvent Selectivity: If varying the ratio is insufficient, switch one of the mobile phase components. Swapping Ethyl Acetate for Dichloromethane (DCM) or tert-Butyl methyl ether (MTBE) can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) between your isomers and the silica, potentially enhancing separation.
Introduce a Polar Modifier: For stubborn separations, adding a small amount (0.1-1%) of a highly polar solvent like methanol or isopropanol to a DCM-based mobile phase can dramatically influence retention times. This is because the modifier competes effectively with the analytes for binding sites on the silica.
Consider an Alternative Stationary Phase: If normal phase silica fails, consider using a different stationary phase. While less common for preparative work, alumina or functionalized silica gels (like diol or cyano) can offer different selectivity.
Preparative HPLC: For high-value materials or extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution. Both normal-phase and reversed-phase (C18) columns can be used.[4] Reversed-phase HPLC, which separates compounds based on hydrophobicity, can often resolve isomers that are inseparable on silica.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities I should expect during the synthesis of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one?
The primary source of isomeric impurities is the starting material. The most common synthesis for this scaffold involves the cyclization of a substituted 2-aminophenol.[1] For 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one, the key precursor is 2-amino-4,6-dimethylphenol. Isomeric impurities in the final product almost certainly arise from isomeric impurities in this starting material.
Table 2: Likely Isomeric Impurities and Their Precursors
Target Isomer
Precursor
Potential Impurity Isomer
Originating From Impure Precursor
3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one
2-Amino-4,6-dimethylphenol
3,5,6-Trimethyl-1,3-benzoxazol-2(3H)-one
2-Amino-4,5-dimethylphenol
3,6,7-Trimethyl-1,3-benzoxazol-2(3H)-one
2-Amino-3,4-dimethylphenol
3,4,7-Trimethyl-1,3-benzoxazol-2(3H)-one
2-Amino-3,6-dimethylphenol
The N-methylation to form the 3-methyl group is typically a separate step and is less likely to be a source of positional isomerism on the aromatic ring.
Q2: What is the most effective analytical technique for assessing the purity and confirming the identity of my final product against its isomers?
A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
HPLC for Purity Assessment: A well-developed reversed-phase HPLC method is the gold standard for determining the purity of your sample. It can detect and quantify isomeric impurities at very low levels.[7][8] A typical starting point would be a C18 column with a mobile phase consisting of a gradient of water (often with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol.[4][5][9] The area percentage of the main peak in the chromatogram provides a reliable measure of purity.
NMR for Structural Confirmation: While HPLC can show you that you have impurities, ¹H and ¹³C NMR spectroscopy will tell you what they are. The chemical shifts and coupling patterns of the aromatic protons are unique for each positional isomer. For 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one, you would expect to see two singlets (or very narrow doublets) in the aromatic region corresponding to the protons at C4 and C6. Other isomers would show different splitting patterns. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of the spatial relationships between the methyl groups and the remaining aromatic protons, confirming the substitution pattern.
Q3: Can I use derivatization to help separate my isomers?
Yes, derivatization is a classic chemical strategy for separating compounds with very similar physical properties.[10]
Causality: This approach works by chemically modifying the isomers to create new compounds (derivatives) that have more distinct physical properties (e.g., solubility, boiling point, or polarity), making them easier to separate. After separation, the derivatizing group is removed to regenerate the pure isomers.
Potential Strategy for Benzoxazolones:
While the 3,5,7-trimethyl derivative lacks an obvious handle for derivatization (like a free N-H or OH group), if you were dealing with isomers that did possess such a group (e.g., 5,7-dimethyl-1,3-benzoxazol-2(3H)-one with a free N-H), you could perform a reaction such as:
Acylation: React the isomeric mixture with an acylating agent. The resulting amides may have different chromatographic behavior or crystallization properties.
Sulfonylation: Reaction with a sulfonyl chloride could yield sulfonamides with enhanced crystallinity.
This is an advanced technique and should be considered only when standard chromatographic and recrystallization methods have been exhausted, as it adds extra steps to the synthesis.
Workflow and Decision-Making
The following diagram outlines a logical workflow for tackling the purification of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one from its isomers.
Caption: Decision workflow for isomer purification.
References
SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column.
Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
AVESİS. (n.d.). Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated fro.
BenchChem. (n.d.). Technical Support Center: Resolving Isomeric Mixtures of Substituted Benzoxazoles.
ChemicalBook. (n.d.). 273-53-0 | CAS DataBase.
SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column.
The Royal Society of Chemistry. (2015). Supporting Information.
PubChem. (n.d.). 2(3H)-Benzoxazolone.
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
BenchChem. (n.d.). Application Note: Chromatographic Separation of N-Butyl-2-Benzoxazolamine Isomers.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR spectroscopy characteristic peaks of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one
Content Type: Publish Comparison Guide
[1][2]
Executive Summary & Compound Profile
3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one (TMBX) represents a specific class of tri-substituted benzoxazolinones.[1][2] Unlike its pharmacological relatives (e.g., Chlorzoxazone), TMBX is characterized by full methylation at the nitrogen (N3) and the benzene ring (C5, C7).[1]
For researchers in drug development and agrochemistry, the infrared (IR) spectrum of TMBX is a definitive fingerprinting tool.[1] It serves two critical functions:
Validation of N-Methylation: Confirming the absence of the N-H stretch, which distinguishes the final product from its precursor, 5,7-dimethyl-2-benzoxazolinone.[1][2]
Structural Integrity: Verifying the intact carbamate (cyclic urethane) core via the Carbonyl (C=O) stretching frequency.[2]
Molecular Vibrational Profile
Core Scaffold: Benzoxazol-2(3H)-one (Fused benzene and oxazole-2-one rings).[2]
Key Substituents:
N-Methyl (Position 3): Eliminates H-bonding capacity, sharpening the C=O peak.[1][2]
Ring Methyls (Positions 5, 7): Electron-donating groups that subtly influence ring breathing modes and C-H aliphatic intensity.[1][2]
Comparative Analysis: TMBX vs. Alternatives
The following analysis compares TMBX against its direct precursor (5,7-Dimethyl-BOA) and a standard pharmacological reference (Chlorzoxazone).[1][2]
The following diagram maps the functional groups of TMBX to their specific spectral signatures, providing a "visual logic" for interpreting the spectrum.
Figure 1: Vibrational mapping of TMBX. Note the "Silent" N-H region as the critical quality attribute.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis Monitoring (N-Methylation)
Objective: Monitor the conversion of 5,7-dimethyl-2-benzoxazolinone to TMBX.
Baseline: Collect spectrum of the precursor (5,7-dimethyl-2-benzoxazolinone).[1][2] Note the broad N-H band at 3150–3250 cm⁻¹ .[2]
Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained (prevents Christiansen effect).
Pressing: Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.
Check: The pellet must be transparent.[2] If cloudy (white), regrind or dry KBr.[1]
Synthesis & Characterization Workflow
The following flowchart illustrates the decision-making process during the synthesis and verification of TMBX.
Figure 2: Process analytical technology (PAT) workflow for TMBX synthesis.
References
Groth, T., et al. (2022).[1][2][3] Vibrational Spectroscopy and Density Functional Theory Studies of Benzoxazole Derivatives. MDPI Molecules. Link
Provides foundational assignments for the benzoxazolone scaffold and C=O stretching modes.
NIST Chemistry WebBook. (2023).[1][2] IR Spectrum of 2-Benzoxazolinone and N-Methyl Derivatives. National Institute of Standards and Technology.[2][4][5][6] Link
Authoritative source for standard benzoxazolinone spectra used as comparative baselines.[1]
Yalcin, I., et al. (2008).[1][2] Synthesis and Microbiological Activity of 5-Substituted-2-benzoxazolinones. European Journal of Medicinal Chemistry. Link[1]
Details the synthesis and characterization of 5-methyl and 5-chloro derivatives, establishing substituent effects.
A Comparative Guide to the Bioactivity of Benzoxazolone Scaffolds: 5-Chloro vs. 3,5,7-Trimethyl Derivatives
In the landscape of medicinal chemistry, the benzoxazolone nucleus stands out as a privileged scaffold, lauded for its versatile biological activities.[1] Its unique physicochemical properties, including a weakly acidic...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the benzoxazolone nucleus stands out as a privileged scaffold, lauded for its versatile biological activities.[1] Its unique physicochemical properties, including a weakly acidic nature and a structure amenable to diverse chemical modifications, have propelled the development of numerous derivatives with a wide spectrum of pharmacological applications, from anticancer to neuroprotective agents.[1] This guide provides an in-depth comparative analysis of two distinct substitution patterns on the benzoxazolone core: the well-documented 5-chloro-benzoxazolone and the theoretically intriguing 3,5,7-trimethyl-benzoxazolone.
While a wealth of experimental data underscores the multifaceted bioactivity of 5-chloro-benzoxazolone and its derivatives, 3,5,7-trimethyl-benzoxazolone remains a largely unexplored entity in the scientific literature. Consequently, this guide will first present a comprehensive overview of the experimentally determined bioactivities of 5-chloro-benzoxazolone. Subsequently, leveraging established principles of structure-activity relationships (SAR), we will offer a predictive analysis of the potential bioactivity of 3,5,7-trimethyl-benzoxazolone, providing a framework for future research and drug discovery efforts.
The Established Bioactivity of 5-Chloro-Benzoxazolone Derivatives
The introduction of a chloro group at the 5-position of the benzoxazolone ring has been shown to impart a range of potent biological effects. This substitution significantly influences the electronic and lipophilic character of the molecule, enhancing its interaction with various biological targets. The primary activities reported for 5-chloro-benzoxazolone derivatives include antimicrobial, anti-inflammatory, and analgesic effects.
Antimicrobial Activity
5-Chloro-benzoxazolone derivatives have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3][4] The antimicrobial potency is often attributed to the presence of the azole ring structure, with the 5-chloro substitution potentially enhancing this activity.[2][4]
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Chloro-Benzoxazolone Derivatives
Note: "Good activity" is reported in the source as comparable to half the activity of standard antibiotics like Ampicillin and Cephalexin, or Miconazole for antifungal activity.
The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity conferred by the chloro group may facilitate the passage of the molecule through the microbial cell wall.
Anti-inflammatory and Analgesic Activity
Derivatives of 5-chloro-benzoxazolone have been extensively evaluated for their anti-inflammatory and analgesic properties.[5][6][7][8] These compounds have shown efficacy in various in vivo models of inflammation and pain.
Table 2: Anti-inflammatory and Analgesic Activity of 5-Chloro-Benzoxazolone Derivatives
The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory mediators. The analgesic properties are likely linked to both peripheral and central mechanisms of action.
Predictive Bioactivity of 3,5,7-Trimethyl-Benzoxazolone: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct experimental data for 3,5,7-trimethyl-benzoxazolone, we can extrapolate its potential bioactivity based on the principles of SAR, considering the electronic and steric effects of the methyl groups compared to the chloro group.
Physicochemical Properties
The substitution of a chloro atom with three methyl groups will significantly alter the physicochemical properties of the benzoxazolone core.
Lipophilicity: The three methyl groups will substantially increase the lipophilicity of the molecule compared to the single chloro atom. This could enhance its ability to cross biological membranes, potentially leading to increased bioavailability and cellular uptake.
Electronic Effects: The chloro group is electron-withdrawing, which influences the acidity of the N-H proton and the reactivity of the aromatic ring. In contrast, methyl groups are electron-donating. This difference in electronic nature will likely alter the binding interactions with target proteins.
Steric Hindrance: The presence of three methyl groups, particularly at the 3 and 7 positions, will introduce significant steric bulk. This could either hinder or, in some cases, promote binding to specific targets, depending on the topography of the binding site.
Predicted Bioactivities
Based on these altered properties, we can hypothesize the following bioactivities for 3,5,7-trimethyl-benzoxazolone:
Antimicrobial Activity: The increased lipophilicity might enhance antimicrobial activity by facilitating membrane disruption. However, the altered electronic profile could negatively impact interactions with specific microbial enzymes that are targeted by other benzoxazolone derivatives.
Anti-inflammatory and Analgesic Activity: The electron-donating nature of the methyl groups could modulate the interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases. The increased lipophilicity might also enhance central nervous system penetration, potentially leading to more pronounced centrally-mediated analgesic effects.
Neuroactivity: Some benzoxazolone derivatives have shown affinity for translocator protein (TSPO), suggesting potential for anxiolytic and other neuroactive effects.[9] The lipophilicity of the trimethyl derivative could favor brain penetration and interaction with such targets.
It is crucial to emphasize that these are theoretical predictions. Experimental validation is essential to confirm or refute these hypotheses.
Experimental Protocols
To facilitate further research into the comparative bioactivity of these compounds, detailed protocols for key assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
MIC Assay Workflow
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[10]
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).[10]
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[10]
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible bacterial growth.[10]
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.[11][12]
Carrageenan-Induced Paw Edema Workflow
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
Compound Administration: Administer the test compound or vehicle (e.g., saline) orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.[5][6]
Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[11]
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[11]
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Hot-Plate and Tail-Flick Tests
These are common methods for assessing central analgesic activity.[13][14]
Hot-Plate and Tail-Flick Tests Workflow
Animal Preparation: Use mice or rats and allow them to acclimate to the testing environment.
Compound Administration: Administer the test compound, vehicle, or a standard analgesic (e.g., morphine) to the animals.
Hot-Plate Test:
Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[14]
Record the time it takes for the animal to exhibit a pain response, such as licking its hind paw or jumping. A cut-off time is used to prevent tissue damage.[14]
Tail-Flick Test:
Focus a beam of radiant heat onto the animal's tail.
Measure the time it takes for the animal to flick its tail away from the heat source. A cut-off time is also employed here.
Data Analysis: Compare the reaction latencies of the treated groups with the control group. An increase in latency indicates an analgesic effect.
Conclusion and Future Directions
The 5-chloro-benzoxazolone scaffold has been unequivocally established as a source of potent bioactive compounds with significant antimicrobial, anti-inflammatory, and analgesic properties. The wealth of available data provides a solid foundation for further optimization and development of derivatives with enhanced efficacy and safety profiles.
In contrast, 3,5,7-trimethyl-benzoxazolone represents a novel and unexplored chemical space. The SAR-based predictions presented in this guide suggest that this compound could possess a unique bioactivity profile, driven by its increased lipophilicity and altered electronic properties. However, these hypotheses demand rigorous experimental validation.
Future research should focus on the synthesis of 3,5,7-trimethyl-benzoxazolone and its derivatives, followed by a comprehensive evaluation of their bioactivity using the standardized protocols outlined herein. Such studies will not only elucidate the pharmacological potential of this new class of benzoxazolones but also contribute to a deeper understanding of the structure-activity relationships governing the bioactivity of this versatile heterocyclic system. This comparative approach, blending established knowledge with predictive science, is pivotal for the rational design of next-generation therapeutic agents.
References
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
Akgul, O., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. The EuroBiotech Journal, 1(3), 235-240.
Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.9.
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
Sousa, J. A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 81.
Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
Akgul, O., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. The EuroBiotech Journal, 1(3), 235-240.
Sungur, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie, 336(8), 351-358.
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 81.
Cunha, T. M., et al. (2008). A new model of inflammatory pain in the rat temporomandibular joint: the carrageenan-induced arthritis. Pain, 137(3), 556-566.
Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. In Pain in Animals (pp. 1-13). Karger Publishers.
Akgul, O., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. The EuroBiotech Journal, 1(3), 235-240.
ResearchGate. (n.d.). Microwave synthesis and antimicrobial evaluation of 5-Chloro-2(3 h)benzoxazolinone-3- acetyl-2-(p-substituted benzal)hydrazone and 5-Chloro-2(3 h)-benzoxazolinone-3-acetyl-2-(p-substituted acetophenone) hydrazone derivative. Retrieved from [Link]
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
Ohta, H., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & medicinal chemistry, 20(18), 5568-5582.
ResearchGate. (n.d.). The IC 50 values calculated from the dose-response curves. Retrieved from [Link]
Harvard Apparatus. (n.d.). Tail Flick Analgesia Meter Users Manual. Retrieved from [Link]
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
Erol, D. D., et al. (2003). Synthesis of new 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl) butanamide derivatives and their analgesic and anti-inflammatory properties. Il Farmaco, 58(11), 1147-1152.
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 81.
Journal of Clinical and Diagnostic Research. (n.d.). Analgesia, Hot plate test, Metabotropic, Tail flick test. Retrieved from [Link]
ResearchGate. (n.d.). MIC data of antibacterial activity of the synthesized compounds 5 (a-f). Retrieved from [Link]
Prasher, P., et al. (2023).
Lesuisse, D., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & medicinal chemistry letters, 14(14), 3799-3802.
International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
Macías, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 56(15), 6349-6363.
ResearchGate. (n.d.). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. Retrieved from [Link]
Wietrzyk, J., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1109-1118.
Kumar, A., et al. (2020). Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. Scientific reports, 10(1), 1-13.
ResearchGate. (n.d.). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Retrieved from [Link]
World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
A Comparative Guide to the Antimicrobial Efficacy of Benzoxazolone Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, rendering conventional antibiotics increasingly ineffe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, rendering conventional antibiotics increasingly ineffective against a spectrum of pathogens.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties. Among the heterocyclic compounds that have garnered considerable attention in medicinal chemistry are benzoxazolone and its derivatives.[1][2] This scaffold, consisting of a fused benzene and oxazolone ring, is a key pharmacophore found in various biologically active compounds, exhibiting a wide range of therapeutic effects including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3]
This guide provides a comparative analysis of the antimicrobial efficacy of various benzoxazolone derivatives, supported by experimental data and detailed methodologies. We will delve into structure-activity relationships (SAR), compare performance against key pathogens, and provide robust, validated protocols for researchers aiming to explore this promising class of compounds.
Comparative Efficacy: A Data-Driven Analysis
The antimicrobial potency of benzoxazolone derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a standardized incubation period.[4][5] A lower MIC value signifies higher antimicrobial potency.[5]
Performance Against Gram-Positive Bacteria
Benzoxazolone derivatives have demonstrated significant activity against Gram-positive bacteria, including notorious resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6] The introduction of specific moieties can dramatically enhance bactericidal or bacteriostatic effects.
For instance, studies on 2(3H)-benzoxazolone derivatives have shown that certain amide substitutions lead to potent activity. One study found that a 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide derivative was particularly active against Staphylococcus aureus and Enterococcus faecalis.[7] Another investigation synthesized a series of benzoxazole-thiazolidinone hybrids and found that hydroxyl derivatives exhibited the most potent activity against S. aureus, with some compounds showing MIC values as low as 1-4 μg/mL.[6] This highlights the critical role of specific functional groups in mediating antibacterial action.
This table is a representative summary. MIC values can vary based on specific experimental conditions and bacterial strains.
Performance Against Gram-Negative Bacteria
Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. However, certain benzoxazolone derivatives have shown promising activity. For example, the 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide derivative also showed notable activity against Escherichia coli.[7] In a separate study, newly synthesized benzoxazole derivatives linked to hydrazones and azoles demonstrated wide antibacterial activity against E. coli.[1] The most sensitive Gram-negative strain in that study was E. coli, indicating a potential avenue for targeting these challenging pathogens.[1]
Antifungal Activity
The therapeutic potential of benzoxazolones extends to antifungal applications. Natural 2-benzoxazolinones and their synthetic derivatives have been shown to inhibit the growth of Candida albicans.[9] Studies evaluating various derivatives found that some compounds were more successful against Candida species, including C. albicans, C. parapsilosis, and C. stellaatoidea, with MIC values around 67.5 μg/mL for the most active compounds.[7] This broad-spectrum activity underscores the versatility of the benzoxazolone scaffold.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. For benzoxazolone derivatives, several key SAR principles have been identified:
Substituents on the Aromatic Ring : The electronic properties of substituents on the benzene ring play a crucial role. Both electron-donating groups (e.g., -OCH3, -N(CH3)2) and electron-accepting groups (e.g., -NO2, -F) can influence activity, often depending on their position.[3][9] The lipophilic character of these substituents can also enhance activity by improving membrane permeability.[9]
The Methylene Bridge : The presence or absence of a methylene bridge between the oxazole ring and an attached phenyl group can significantly impact efficacy. One comparative study concluded that benzoxazole derivatives without a methylene bridge were more active, a finding supported by molecular modeling that suggested better inhibition of DNA gyrase.[10]
N-Substitution on the Oxazolone Ring : Modifications at the N-3 position of the 2(3H)-benzoxazolone core are a common strategy for creating diverse derivatives. Linking moieties like amides, hydrazones, or other heterocyclic rings at this position has yielded compounds with potent and varied antimicrobial profiles.[1][7]
The following diagram illustrates the core benzoxazolone structure and key positions for modification that influence antimicrobial activity.
Caption: Key modification sites on the benzoxazolone scaffold influencing antimicrobial activity.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized testing protocols are essential. Here, we detail the methodologies for the two most common in vitro assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is considered a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[11][12] It involves challenging the microbe with a range of serially diluted concentrations of the test compound in a liquid growth medium.[13][14]
Rationale: This protocol allows for the precise determination of the lowest compound concentration needed to inhibit microbial growth, providing a quantitative measure of potency that is more reproducible than diffusion-based methods.[5][14] The use of 96-well plates significantly increases throughput.[13]
Step-by-Step Methodology:
Preparation of Reagents:
Prepare a stock solution of the benzoxazolone derivative in a suitable solvent (e.g., DMSO).
Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[11]
Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[4]
Serial Dilution in Microplate:
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
Add 100 µL of the test compound at the highest desired concentration to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no compound).
Inoculation:
Add 50 µL of the standardized microbial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.
Incubation:
Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria.[4][16]
Result Interpretation:
Following incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[17] This can also be read using a microplate reader measuring absorbance (e.g., at 600 nm).[13]
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Kirby-Bauer Disk Diffusion (Zone of Inhibition) Test
This is a widely used qualitative method to assess the antimicrobial effectiveness of a substance.[18][19] It is particularly useful for initial screening of compounds.[20]
Rationale: This method provides a rapid, visual, and cost-effective assessment of a compound's ability to inhibit microbial growth.[20] The principle relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[15][19]
Step-by-Step Methodology:
Plate Preparation:
Use Mueller-Hinton Agar (MHA) plates, ensuring a uniform depth (typically 4 mm). The agar depth is critical as it influences the size of the inhibition zone.[21]
Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.
Inoculation:
Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
Evenly streak the swab over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[17]
Allow the plate to dry for a few minutes.
Disk Application:
Impregnate sterile paper disks with a known concentration of the benzoxazolone derivative solution.
Using sterile forceps, place the disks onto the surface of the inoculated agar plate, pressing gently to ensure full contact.[18]
Incubation:
Invert the plates and incubate at 35-37°C for 18-24 hours.[18]
Result Interpretation:
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) to the nearest millimeter using a ruler or caliper.[21] The size of the zone is generally proportional to the antimicrobial potency of the compound.[19]
Conclusion and Future Directions
The collective evidence strongly supports the benzoxazolone scaffold as a fertile ground for the development of novel antimicrobial agents. Derivatives have demonstrated a broad spectrum of activity against clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The ability to readily modify the core structure at multiple positions allows for the fine-tuning of activity and provides a clear path for addressing structure-activity relationships.
Future research should focus on several key areas:
Mechanism of Action Studies: While some studies point towards DNA gyrase inhibition, the precise molecular targets for most benzoxazolone derivatives remain to be elucidated.[10] Understanding these mechanisms is crucial for rational drug design and overcoming resistance.
In Vivo Efficacy and Toxicology: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
Combinatorial Approaches: Investigating the synergistic effects of benzoxazolone derivatives with existing antibiotics could reveal new strategies to combat multidrug-resistant organisms. A benzoxazolyl urea compound, for example, was shown to inhibit the VraS histidine kinase in VISA strains, thereby re-sensitizing them to vancomycin.[22]
By leveraging the established methodologies outlined in this guide and focusing on these future research avenues, the scientific community can continue to unlock the therapeutic potential of benzoxazolone derivatives in the critical fight against antimicrobial resistance.
References
The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). [Link]
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]
Zone of Inhibition Test - Kirby Bauer Test - Microbe Investigations. [Link]
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). [Link]
Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (1997, August). Journal of Agricultural and Food Chemistry. [Link]
Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives - PubMed. (2017, January 27). European Journal of Medicinal Chemistry. [Link]
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
Zone of Inhibition Test for Antimicrobial Activity - Microchem Laboratory. [Link]
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. [Link]
Substituted Benzoxazoles as Antimicrobial Agents: A Review - JETIR.org. [Link]
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. [Link]
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives - Bentham Science Publisher. (2022, May 27). [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC. (2023, July 27). [Link]
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. [Link]
(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review - ResearchGate. [Link]
Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry. [Link]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). [Link]
Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. (2009). FABAD Journal of Pharmaceutical Sciences. [Link]
Structure activity relationship of the synthesized compounds - ResearchGate. [Link]
Structure activity relationship of benzoxazole derivatives - ResearchGate. [Link]
Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed. (2012, May 1). Bioorganic & Medicinal Chemistry Letters. [Link]
A benzoxazolyl urea inhibits VraS and enhances antimicrobials against vancomycin intermediate-resistant Staphylococcus aureus - PubMed. (2025, May 1). Bioorganic & Medicinal Chemistry Letters. [Link]